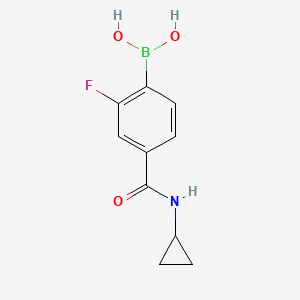

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid

CAS No.: 874289-37-9

Cat. No.: VC2720971

Molecular Formula: C10H11BFNO3

Molecular Weight: 223.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874289-37-9 |

|---|---|

| Molecular Formula | C10H11BFNO3 |

| Molecular Weight | 223.01 g/mol |

| IUPAC Name | [4-(cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid |

| Standard InChI | InChI=1S/C10H11BFNO3/c12-9-5-6(1-4-8(9)11(15)16)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) |

| Standard InChI Key | KUWDYUDHKUBVRQ-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)C(=O)NC2CC2)F)(O)O |

| Canonical SMILES | B(C1=C(C=C(C=C1)C(=O)NC2CC2)F)(O)O |

Introduction

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid is a complex organic compound that has garnered attention in various fields of research, including chemistry and pharmacology. This compound is characterized by its molecular formula, C₁₀H₁₁BFNO₃, and molecular weight of approximately 223 Da . It is structurally related to other boronic acids but features a unique combination of a cyclopropylcarbamoyl group and a fluorine atom on the phenyl ring.

Chemical Synthesis

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid is used as a key reagent in the synthesis of complex organic molecules. Its boronic acid group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, making it a valuable tool in organic chemistry.

Biological Applications

While specific biological applications of (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid are not extensively documented, boronic acids in general are known for their potential in drug development due to their ability to form reversible covalent bonds with biological molecules. This property can be leveraged to modulate enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenylboronic acid | Lacks cyclopropylcarbamoyl and fluorine substituents | More reactive due to less steric hindrance |

| 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid | Includes a chloro substituent instead of fluorine | Different reactivity and selectivity in chemical reactions |

| 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid | Cyclopropylcarbamoyl group at the 5-position | Similar molecular weight but different positional isomer |

Availability and Suppliers

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid is available from various chemical suppliers, though specific information on its commercial availability is limited compared to other boronic acids like (3-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid, which is offered by multiple suppliers with varying purity and packaging options .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume